2,4,6-Trihydroxybenzaldehyde
Overview
Description
2,4,6-Trihydroxybenzaldehyde (THB) is a compound that has been studied for its potential health benefits, particularly in the context of obesity treatment. It has been shown to suppress adipocyte differentiation in 3T3-L1 cells and reduce fat accumulation in mice fed a high-fat diet. THB's effects include the down-regulation of adipogenesis-related proteins and a reduction in serum levels of glucose, triglycerides, and total cholesterol, suggesting its potential as a nutraceutical for preventing or treating obesity and associated metabolic disorders .
Synthesis Analysis
While the papers provided do not directly describe the synthesis of THB, they do discuss the synthesis of related compounds. For instance, the synthesis of (2,4,6-Tri-t-butyl)thiobenzaldehyde, a compound with a similar aromatic structure to THB, involves the reaction of 2,4,6-tri-t-butylphenyllithium with O-ethyl thioformate or the reaction of 2,4,6-tri-t-butylbenzaldehyde hydrazone with disulfur dichloride . These methods highlight the reactivity of the aromatic aldehyde group and its derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of THB has been analyzed using experimental and theoretical methods. Fourier transform infrared and Raman spectra have been recorded, and density functional theory (DFT) calculations have been used to obtain geometrical parameters and energies for various conformers of THB. The most stable conformer has been identified, and the formation of hydrogen bonds within the molecule has been investigated, providing insight into the intramolecular interactions that stabilize the structure of THB .
Chemical Reactions Analysis
THB has been involved in unexpected chemical reactions, such as the formation of an intensely colored xanthylium product during an attempted acetal formation with an alcohol in the presence of an acid catalyst. This reaction proceeded through a dimeric non-cyclized intermediate rather than forming the desired acetal, indicating the reactivity of THB under acidic conditions and its propensity to undergo complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of THB have been studied through vibrational spectral analysis. The experimental results have been compared with theoretical calculations, showing good agreement in terms of bond lengths, bond angles, and vibrational frequencies. The research into the vibrations of both stable and unstable conformers of THB, along with the analysis of infrared intensities and Raman scattering activities, provides a comprehensive understanding of the molecule's properties. Additionally, the calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule, which could be relevant to its reactivity and interactions with other molecules .
Scientific Research Applications
Structural and Vibrational Analysis
- 2,4,6-Trihydroxybenzaldehyde (THB) has been studied for its structural and vibrational properties. Fourier transform infrared and Raman spectra of THB in solid space were recorded, revealing insights into its molecular structures and vibrational frequencies. Quantum chemical calculations helped in understanding the vibrations of stable and unstable conformers of THB. This research is significant for theoretical chemistry and material science applications (Balachandran, Karpagam & Lakshmi, 2012).
Reaction Behavior and Product Formation
- The reaction of THB with alcohol in the presence of an acid catalyst was found to produce an intensely colored xanthylium product instead of the intended acetal. This unexpected outcome reveals interesting chemical reaction pathways and the formation of new compounds (Ayers et al., 2015).
Anti-obesity Effects
- THB was evaluated for its inhibitory effects on adipocyte differentiation and anti-obesity effects in mice with high-fat diet-induced obesity. The study showed that THB markedly inhibited adipogenesis and reduced weight gain, serum levels of glucose, triglycerides, and total cholesterol in mice. This positions THB as a potential nutraceutical for preventing or treating obesity (Kim et al., 2015).
Synthesis of Novel Dyes
- A novel entry to xanthene dyes involving the reaction of THB with primary aliphatic amines was reported. This catalyst-free synthesis is notable for its high atom economy and eco-friendly conditions, highlighting THB's role in the development of new dyes and pigments (Garrido-Zoido et al., 2022).
Synthesis of Rigosertib Analogs
- THB was used in the synthesis of deuterated Rigosertib analogs, a pharmaceutical compound, showing its utility in the creation of medicinal compounds and its versatility in chemical synthesis (Chen, 2015).
Antidiabetic Agent
- THB exhibited strong noncompetitive α-glucosidase inhibition and powerful antioxidant activity, significantly reducing blood glucose levels in normal and diabetic rats. This suggests its potential as an antidiabetic agent (Sancheti et al., 2011).
Pharmaceutical Synthesis
- Salicylaldehyde, a derivative of THB, has wide application in pharmaceutical production, showcasing the importance of THB derivatives in the synthesis of a variety of medicinal compounds (Heravi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,4,6-trihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQAJGSMXCDDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197594 | |
Record name | Benzaldehyde, 2,4,6-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trihydroxybenzaldehyde | |
CAS RN |
487-70-7 | |
Record name | 2,4,6-Trihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phloroglucinaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 487-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2,4,6-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHLOROGLUCINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I70C45KRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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